molecular formula C13H18N4O2S B2762852 N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propane-1-sulfonamide CAS No. 2034310-56-8

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propane-1-sulfonamide

Cat. No. B2762852
CAS RN: 2034310-56-8
M. Wt: 294.37
InChI Key: YLOVETJTLLYVLG-UHFFFAOYSA-N
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Description

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propane-1-sulfonamide, also known as MPSP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPSP is a sulfonamide derivative that has been shown to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.

Scientific Research Applications

Catalytic Activity and Material Synthesis

Magnetically separable graphene oxide anchored sulfonic acid nanoparticles exhibit high catalytic activity for the synthesis of pyrazolo[3,4-b]pyridine derivatives. This showcases the application of sulfonamide-based compounds in facilitating chemical reactions, highlighting their potential in material science and catalysis (Zhang et al., 2016).

Antimicrobial Activity

Sulfonamide derivatives have been explored for their antimicrobial properties. Research into new heterocycles based on sulfonamido pyrazole shows potential in developing compounds with significant antibacterial effects (El‐Emary et al., 2002). Similarly, the synthesis of novel heterocyclic compounds containing a sulfonamido moiety has shown high activities against certain bacteria, demonstrating the compound's relevance in pharmaceutical research and drug development (Azab et al., 2013).

Organic Synthesis

The compound has applications in the synthesis of various organic compounds, such as the efficient and selective synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. This indicates its versatility in creating a broad range of chemically significant molecules and its utility in organic synthesis (Tucker et al., 2015).

Catalysis and Reaction Mechanisms

Research has also focused on the use of sulfonamide-based ionic liquids in catalysis, demonstrating their effectiveness in facilitating chemical reactions. For example, sulfonic acid functionalized ionic liquids have been used as catalysts in the tert-butylation of phenol, showcasing the potential of these compounds in enhancing reaction efficiency and selectivity (Elavarasan et al., 2011).

properties

IUPAC Name

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c1-3-4-20(18,19)16-7-11-5-12(8-14-6-11)13-9-15-17(2)10-13/h5-6,8-10,16H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOVETJTLLYVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC1=CC(=CN=C1)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)propane-1-sulfonamide

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